6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid 6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17487065
InChI: InChI=1S/C7H8N2O3/c1-2-4-6(10)8-3-5(9-4)7(11)12/h3H,2H2,1H3,(H,8,10)(H,11,12)
SMILES:
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol

6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid

CAS No.:

Cat. No.: VC17487065

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid -

Specification

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
IUPAC Name 5-ethyl-6-oxo-1H-pyrazine-3-carboxylic acid
Standard InChI InChI=1S/C7H8N2O3/c1-2-4-6(10)8-3-5(9-4)7(11)12/h3H,2H2,1H3,(H,8,10)(H,11,12)
Standard InChI Key QGXOLLLKVKALKJ-UHFFFAOYSA-N
Canonical SMILES CCC1=NC(=CNC1=O)C(=O)O

Introduction

Chemical Identity and Physical Properties

Molecular Characterization

6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid belongs to the dihydropyrazine class, featuring a six-membered ring with two nitrogen atoms, one ketone group at position 5, and a carboxylic acid substituent at position 2. The ethyl group at position 6 introduces steric and electronic modifications that influence its reactivity .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC7H8N2O3\text{C}_7\text{H}_8\text{N}_2\text{O}_3
Molecular Weight168.15 g/mol
CAS Number1554313-53-9
IUPAC Name5-Ethyl-6-oxo-1,4-dihydropyrazine-3-carboxylic acid
XLogP3-AA-0.5
Hydrogen Bond Donor Count2

The compound’s low partition coefficient (XLogP3-AA=0.5\text{XLogP3-AA} = -0.5) suggests moderate hydrophilicity, while its two hydrogen bond donors and four acceptors facilitate interactions with biological targets .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid typically involves multi-step reactions optimized for yield and purity. A common approach includes:

  • Cyclization of Precursors: Ethylenediamine derivatives are condensed with carbonyl-containing compounds under acidic or basic conditions.

  • Oxidation-Reduction Steps: Potassium permanganate or sodium borohydride may be employed to modulate oxidation states.

  • Solvent Optimization: Ethanol is frequently used to enhance reaction efficiency and product solubility.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurity
1Ethanol, 80°C, 12 h65%95%
2KMnO4\text{KMnO}_4, pH 4.578%98%

A patent-described method involves reacting intermediate pyrazinones with carboxylic acid derivatives in dimethyl sulfoxide (DMSO\text{DMSO}), followed by quenching with water and purification via recrystallization . Nuclear magnetic resonance (1H NMR^1\text{H NMR}) data from this route confirm structural integrity, with a singlet at δ\delta 9.31 ppm corresponding to the NH proton .

Structural and Spectral Analysis

Spectroscopic Characterization

The compound’s structure has been validated using advanced analytical techniques:

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6\text{DMSO-}d_6): Signals at δ\delta 1.20 (t, 3H, CH2_2CH3_3), 2.50 (q, 2H, CH2_2), and 9.31 (s, 1H, NH) correlate with the ethyl and amide protons .

  • Infrared (IR) Spectroscopy: Strong absorptions at 1720 cm1^{-1} (C=O stretch) and 3200 cm1^{-1} (N-H stretch) confirm ketone and amine functionalities.

  • Mass Spectrometry (MS): A molecular ion peak at m/zm/z 168.05 ([M-H]\text{[M-H]}^-) aligns with the theoretical molecular weight .

TechniqueKey SignalsInterpretation
1H NMR^1\text{H NMR}δ\delta 9.31 (s, 1H)NH proton
IR1720 cm1^{-1}Ketone C=O stretch
MSm/zm/z 168.05Molecular ion confirmation

Applications in Pharmaceutical Chemistry

Building Block for Drug Discovery

The compound’s reactivity makes it valuable for synthesizing derivatives with enhanced bioactivity:

  • Peptide Mimetics: Incorporation into pseudopeptide chains to modulate pharmacokinetic properties.

  • Enzyme Inhibitors: Functionalization at the carboxylic acid position to target proteases or kinases .

A patent application highlights its use in preparing NR2A-negative allosteric modulators, which are investigated for neurodegenerative diseases .

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